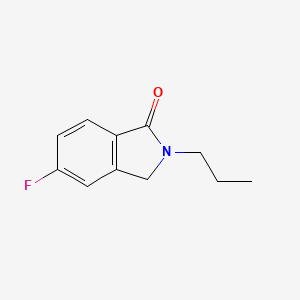methanol](/img/structure/B13156400.png)
[1-(Aminomethyl)cyclobutyl](thiolan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(Aminomethyl)cyclobutylmethanol involves several steps. The exact synthetic routes and reaction conditions are proprietary and specific to the manufacturer . it generally involves the reaction of cyclobutyl derivatives with thiolan-3-yl compounds under controlled conditions to yield the desired product . Industrial production methods are not widely documented, suggesting that this compound is primarily produced for research purposes .
Chemical Reactions Analysis
1-(Aminomethyl)cyclobutylmethanol undergoes various chemical reactions, including:
Scientific Research Applications
1-(Aminomethyl)cyclobutylmethanol has several applications in scientific research:
Chemistry: It is used as a reference standard in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclobutylmethanol involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways are still under investigation, making it a subject of ongoing research .
Comparison with Similar Compounds
1-(Aminomethyl)cyclobutylmethanol can be compared with other similar compounds such as:
1-(Aminomethyl)cyclobutylmethanol: This compound has a similar structure but differs in the position of the thiolan ring, leading to different chemical properties.
1-(Aminomethyl)cyclopentylmethanol: This compound has a cyclopentyl ring instead of a cyclobutyl ring, resulting in different reactivity and applications.
The uniqueness of 1-(Aminomethyl)cyclobutylmethanol lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H19NOS |
|---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]-(thiolan-3-yl)methanol |
InChI |
InChI=1S/C10H19NOS/c11-7-10(3-1-4-10)9(12)8-2-5-13-6-8/h8-9,12H,1-7,11H2 |
InChI Key |
RRFNQPRFPNOXPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C(C2CCSC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


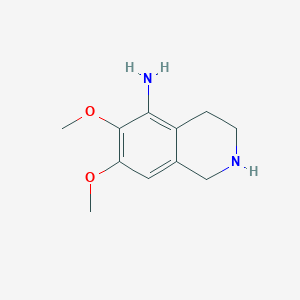
![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)
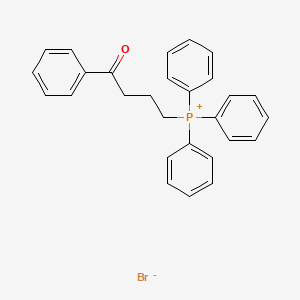
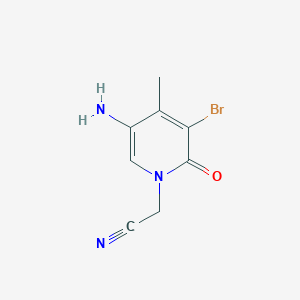
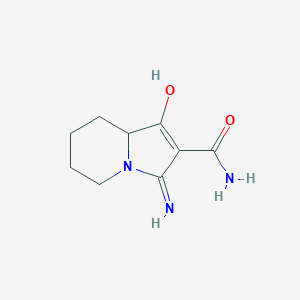
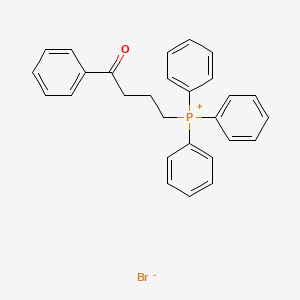
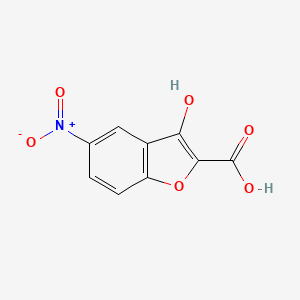
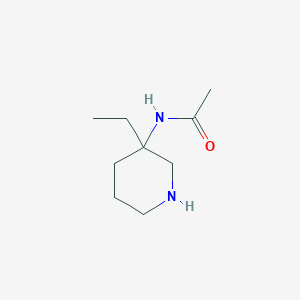
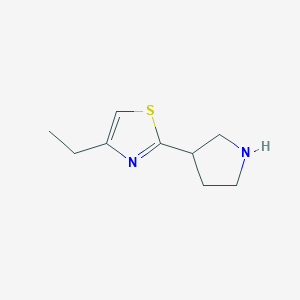
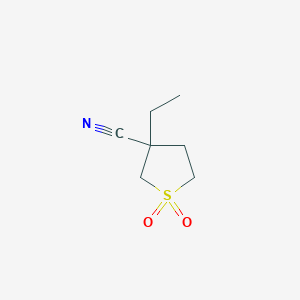
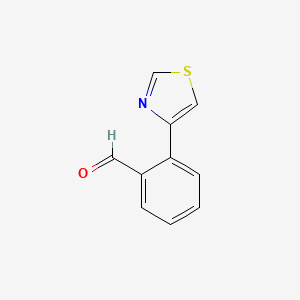
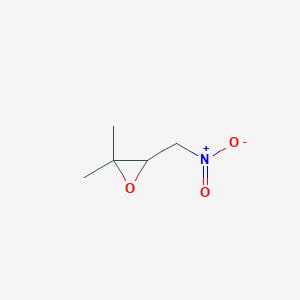
![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)
